molecular formula C13H10FNO2 B8154676 Methyl 3-(2-fluoropyridin-4-yl)benzoate

Methyl 3-(2-fluoropyridin-4-yl)benzoate

Cat. No.: B8154676
M. Wt: 231.22 g/mol
InChI Key: YDUZRGIJHJIPKY-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoropyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluoropyridine moiety attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoropyridin-4-yl)benzoate typically involves the esterification of 3-(2-fluoropyridin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoropyridin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-fluoropyridin-4-yl)benzoic acid, while reduction may produce 3-(2-fluoropyridin-4-yl)benzyl alcohol.

Scientific Research Applications

Methyl 3-(2-fluoropyridin-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications includes the investigation of its biological activity and potential therapeutic effects.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoropyridin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-fluoropyridin-2-yl)benzoate
  • Methyl 2-(2-fluoropyridin-4-yl)benzoate
  • Methyl 3-(3-fluoropyridin-4-yl)benzoate

Uniqueness

Methyl 3-(2-fluoropyridin-4-yl)benzoate is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly impact its chemical properties and reactivity

Properties

IUPAC Name

methyl 3-(2-fluoropyridin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-4-2-3-9(7-11)10-5-6-15-12(14)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUZRGIJHJIPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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